

H-Lys-OH.2HCl solubility issues and solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: H-Lys-OH.2HCl

Cat. No.: B1582969

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Technical Support Center: H-Lys-OH.2HCl

Welcome to the technical support center for **H-Lys-OH.2HCl** (L-Lysine dihydrochloride). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **H-Lys-OH.2HCl** in common laboratory solvents?

A1: **H-Lys-OH.2HCl**, the dihydrochloride salt of the essential amino acid L-Lysine, is highly soluble in aqueous solutions.^[1] Its solubility in organic solvents is significantly lower. The hydrochloride salt form enhances its stability and solubility in water compared to its free base form.^[1] A summary of its solubility in various solvents is presented in Table 1.

Data Presentation: Solubility of L-Lysine Hydrochloride

Solvent	Reported Solubility	Temperature (°C)	Reference
Water	500 g/L	20	[2]
Water	65 g/100 mL (650 g/L)	20	
Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	[3][4]
Glycol	Soluble	Not Specified	[3][4]
Methanol	Soluble	Not Specified	[3][4]
Ethanol	Almost insoluble / Insoluble	Not Specified	[3][4][5]
Ether	Almost insoluble	Not Specified	[5]

Note: The cited data is for L-Lysine monohydrochloride, which is expected to have similar solubility characteristics to the dihydrochloride salt in these solvents.

Q2: What are the key factors influencing the solubility of **H-Lys-OH.2HCl**?

A2: Several factors can impact the solubility and stability of **H-Lys-OH.2HCl** in solution:

- pH: As a salt of a basic amino acid, **H-Lys-OH.2HCl** forms a slightly acidic solution in water. [6] Peptides and amino acids exhibit their lowest solubility at their isoelectric point (pI). [6][7] Since lysine's pI is in the basic range, solubility is favored in neutral to acidic conditions. [6]
- Concentration: At very high concentrations, self-association and aggregation can occur, leading to reduced solubility. [6]
- Temperature: While gentle warming (e.g., to 37°C) can aid in initial dissolution, elevated temperatures can accelerate chemical degradation over time. [8][9]
- Moisture: The lyophilized powder is hygroscopic and can absorb moisture from the atmosphere, which may lead to clumping and degradation, making it difficult to dissolve. [9]
- Ionic Strength: The concentration of other salts in the solution can influence electrostatic interactions, potentially affecting solubility. [10]

Q3: My lyophilized **H-Lys-OH.2HCl** powder is difficult to dissolve, even in water. What could be the cause?

A3: Difficulty in dissolving the lyophilized powder is often due to moisture absorption.[9] If the vial was opened while still cold, condensation can form on the powder, causing it to clump.[9] This exposure to moisture can also initiate degradation, further complicating dissolution. It is always recommended to allow the vial to warm to room temperature in a desiccator before opening.[9] If dissolution issues persist, gentle vortexing or sonication can be used to aid the process.[8][9]

Q4: I've prepared an **H-Lys-OH.2HCl** solution, but it has become cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation indicates that the compound is coming out of solution. This can be caused by several factors:

- **High Concentration:** The concentration may be too high for the specific conditions (e.g., buffer, temperature). Try preparing a more dilute solution.[6]
- **pH Shift:** The pH of your solution may have shifted towards the isoelectric point of lysine, where it is least soluble. Ensure the pH is at least one unit away from the pI.[6]
- **Aggregation Nuclei:** The presence of small, undissolved particles or impurities can act as nucleation sites, seeding aggregation. Filtering the stock solution through a 0.22 µm filter after preparation can help prevent this.[6][8]
- **Degradation:** Over time, especially if not stored properly, the compound may degrade into less soluble forms. It is always best to use freshly prepared solutions or properly stored aliquots.[9]

Q5: What is the best way to prepare and store aqueous solutions of **H-Lys-OH.2HCl**?

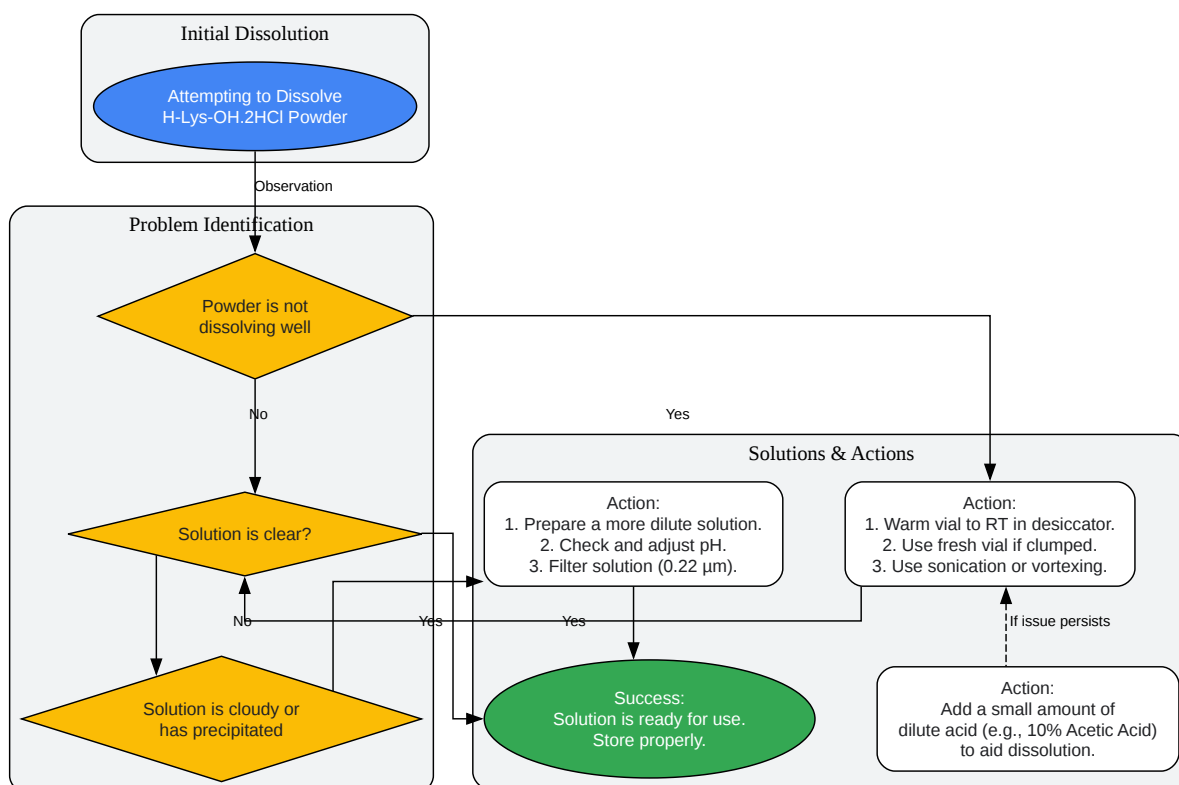
A5: To ensure stability and prevent degradation, proper preparation and storage are critical. Peptide and amino acid solutions are far less stable than their lyophilized powder form.[9]

- **Preparation:** Use high-purity, sterile water.[8] After dissolving the powder completely, sterile-filter the solution using a 0.22 µm syringe filter.[8]

- Aliquoting: Dispense the stock solution into single-use aliquots. This is crucial to avoid repeated freeze-thaw cycles, which are detrimental to the stability of the compound.[\[8\]](#)[\[9\]](#)
- Storage: For short-term use (up to one month), store the aliquots at -20°C. For long-term storage (up to six months), -80°C is recommended.[\[8\]](#) Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can damage the compound.[\[9\]](#)

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the use of **H-Lys-OH.2HCl**.



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Caption: Troubleshooting workflow for **H-Lys-OH.2HCl** dissolution issues.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution

This protocol describes the steps for preparing a sterile, 100 mM aqueous stock solution of **H-Lys-OH.2HCl** (Molecular Weight: 219.1 g/mol).

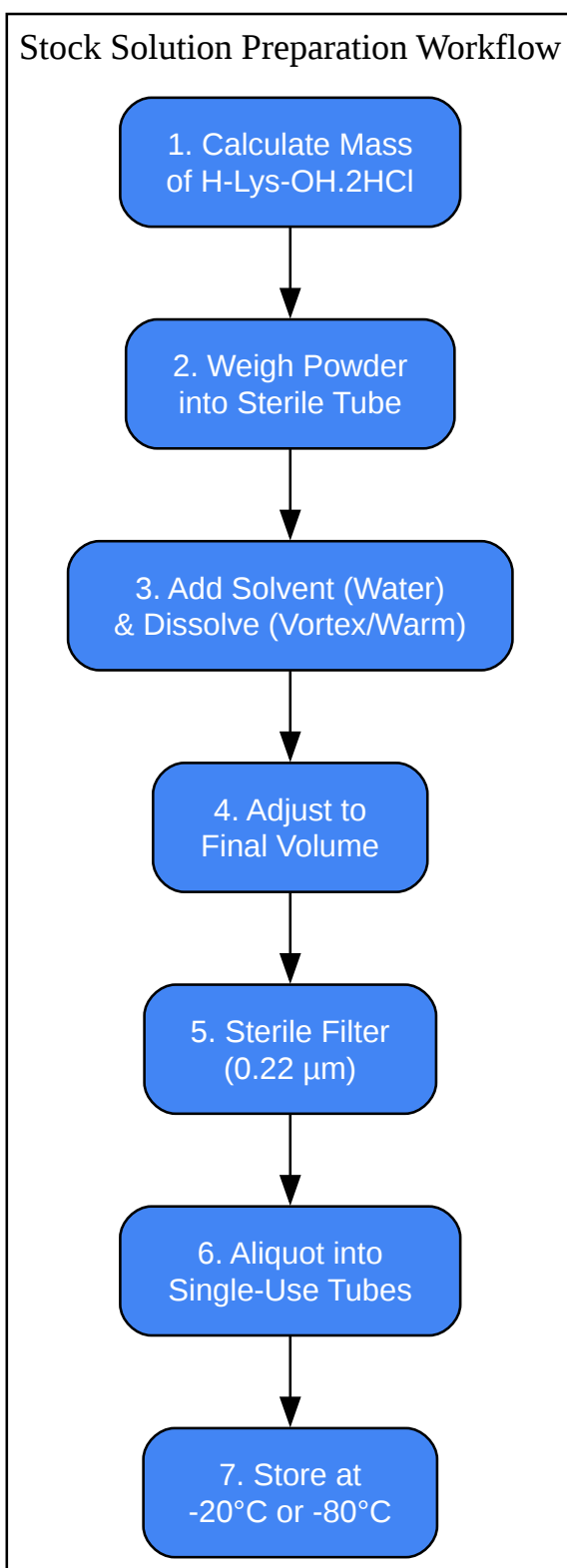
Materials:

- **H-Lys-OH.2HCl** powder
- High-purity, sterile water (e.g., WFI or cell culture grade)
- Sterile conical tubes (15 mL or 50 mL)
- Sterile 0.22 µm syringe filter
- Pipettes and sterile tips
- Vortex mixer

Methodology:

- Calculation: To prepare 10 mL of a 100 mM solution, calculate the required mass:
 - $\text{Mass (g)} = 100 \text{ mmol/L} \times 0.010 \text{ L} \times 219.1 \text{ g/mol} = 0.2191 \text{ g (or 219.1 mg)}$
- Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of **H-Lys-OH.2HCl** powder and add it to a sterile conical tube.
- Dissolution: Add approximately 9 mL of sterile water to the tube. Gently vortex or swirl the tube until the powder is completely dissolved.[8] If needed, the solution can be warmed to 37°C to aid dissolution.[8]
- Volume Adjustment: Once fully dissolved, add sterile water to reach a final volume of 10 mL.
- Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[8]

- Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term storage.
[\[8\]](#)[\[9\]](#)



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Caption: Experimental workflow for preparing an **H-Lys-OH.2HCl** stock solution.

Protocol 2: Gravimetric Method for Solubility Determination

This protocol provides a framework for empirically determining the solubility of **H-Lys-OH.2HCl** in a specific buffer or aqueous system.

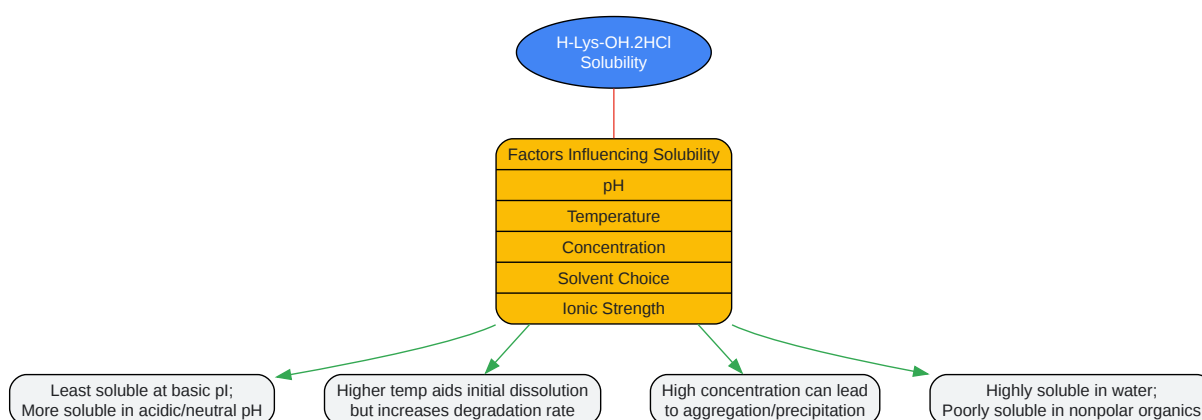
Materials:

- **H-Lys-OH.2HCl** powder
- Chosen solvent/buffer system
- Equilibration vessel (e.g., glass vial with a magnetic stir bar)
- Magnetic stir plate
- Centrifuge and microcentrifuge tubes
- Precision balance
- Lyophilizer or vacuum evaporator

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **H-Lys-OH.2HCl** powder to a known volume of the desired solvent in an equilibration vessel. "Excess" means adding enough solid so that some remains undissolved after equilibration.[\[11\]](#)
- **Equilibration:** Seal the vessel and stir the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Transfer an aliquot of the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.[\[6\]](#)
- **Sample Collection:** Carefully collect a precise volume of the clear supernatant without disturbing the solid pellet.

- Drying: Transfer the collected supernatant to a pre-weighed container. Evaporate the solvent completely under vacuum or by lyophilization.[11]
- Final Weighing: Weigh the container with the dried peptide residue.[11]
- Calculation: The solubility is calculated as the mass of the dissolved residue per the volume of the supernatant collected (e.g., in mg/mL or g/L).[11]



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Caption: Key factors affecting the solubility of H-Lys-OH.2HCl.

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- To cite this document: BenchChem. [H-Lys-OH.2HCl solubility issues and solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582969#h-lys-oh-2hcl-solubility-issues-and-solutions]

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